2-(3,4-Dimethoxyphenyl)benzothiazole

Description

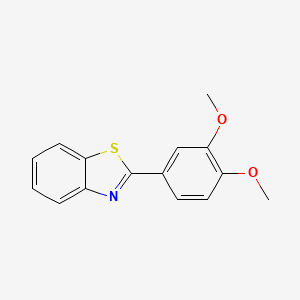

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c1-17-12-8-7-10(9-13(12)18-2)15-16-11-5-3-4-6-14(11)19-15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSHSEQKUVZWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20985022 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6638-45-5 | |

| Record name | 2-(3,4-Dimethoxyphenyl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6638-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC48229 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,4-Dimethoxyphenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Pathways for 2-Arylbenzothiazoles

The most common and direct approaches to 2-arylbenzothiazoles involve the formation of the thiazole (B1198619) ring by reacting 2-aminothiophenol (B119425) with a suitable carbonyl-containing compound.

The condensation of 2-aminothiophenol with aromatic aldehydes is a widely utilized method for synthesizing 2-arylbenzothiazoles. nih.govmdpi.com This reaction proceeds through the initial formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the final benzothiazole (B30560) product. A variety of catalysts and reaction conditions have been developed to promote this transformation, including the use of traditional acid catalysts, as well as more environmentally friendly options. For instance, reactions can be carried out in solvents like glycerol (B35011) at ambient temperature without a catalyst, offering a green and efficient pathway. ctppc.org

Similarly, the condensation of 2-aminothiophenol with aromatic carboxylic acids provides another direct route to 2-arylbenzothiazoles. ctppc.org These reactions often require dehydrating agents or high temperatures to facilitate the formation of the amide intermediate followed by cyclization. Polyphosphoric acid is a commonly used reagent for this purpose, driving the reaction towards the desired product. rsc.org

Table 1: Selected Catalysts and Conditions for the Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aldehydes

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| None | Glycerol | Room Temperature | 0.5 - 5 h | High | ctppc.org |

| Zirconium Oxychloride | Solvent-free (Microwave) | 70 - 85 | Short | Excellent | organic-chemistry.org |

| SnP₂O₇ | - | - | 8 - 35 min | 87 - 95 | mdpi.com |

| β-Cyclodextrin | Water | - | - | Good to Excellent | researchgate.net |

An alternative strategy for the synthesis of 2-arylbenzothiazoles involves the cyclization of pre-formed intermediates, most notably thiobenzanilides. The Jacobson cyclization, which utilizes an oxidizing agent such as potassium ferricyanide, is a classic method for achieving this transformation. mdpi.com This approach is particularly useful for the synthesis of substituted benzothiazoles where the corresponding substituted 2-aminothiophenols may be unstable or difficult to access. mdpi.com

More recent advancements in this area have focused on developing milder and more sustainable methods. For example, visible-light-mediated photoredox catalysis using sensitizers like riboflavin (B1680620) has been employed for the cyclization of thiobenzanilides, offering a metal-free and environmentally benign alternative. rasayanjournal.co.in Another approach involves the use of 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) to promote the intramolecular cyclization of thioformanilides at room temperature. scielo.br

Targeted Synthesis of 2-(3,4-Dimethoxyphenyl)benzothiazole and Its Analogues

The specific synthesis of this compound and its structurally related analogues often employs the general methods described above, with modifications to accommodate the specific substrates and desired substitutions.

A prominent and highly potent analogue is 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, also known as GW 610 or PMX610. nih.govresearchgate.net The synthesis of this compound and its analogues is often achieved through the reaction of the appropriately substituted o-aminothiophenol disulfide with a substituted benzaldehyde (B42025) under reducing conditions. nih.govdaneshyari.com For GW 610, this would involve the reaction of a disulfide derived from 2-amino-5-fluorothiophenol with 3,4-dimethoxybenzaldehyde. This method has been instrumental in the preparation of a series of new 2-phenylbenzothiazoles for structure-activity relationship studies. nih.gov

Table 2: Synthesis of this compound Analogues

| Starting Materials | Product | Key Reagents/Conditions | Reference |

| 2-Amino-5-fluorothiophenol disulfide, 3,4-Dimethoxybenzaldehyde | 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (GW 610) | Reducing conditions | nih.govdaneshyari.com |

| 2-Hydroxy-5-chloroaniline, 3,4-Dimethoxybenzoic acid | N-(5-chloro-2-hydroxyphenyl)-3,4-dimethoxybenzamide | 1,1'-Carbonyldiimidazole | nih.gov |

| N-(5-chloro-2-hydroxyphenyl)-3,4-dimethoxybenzamide | 5-Chloro-2-(3,4-dimethoxyphenyl)benzoxazole | p-Toluenesulfonic acid | nih.gov |

| o-Phenylenediamine (B120857), Sodium metabisulfite (B1197395) adduct of 3,4-dimethoxybenzaldehyde | 2-(3,4-Dimethoxyphenyl)-1H-benzimidazole | - | nih.gov |

The synthetic strategies for this compound can be extended to its bioisosteric analogues, such as benzoxazoles and benzimidazoles.

For the synthesis of 2-(3,4-dimethoxyphenyl)benzoxazoles , a common route involves the condensation of a substituted 2-aminophenol (B121084) with 3,4-dimethoxybenzoic acid or its derivatives. For example, N-(5-chloro-2-hydroxyphenyl)-3,4-dimethoxybenzamide can be synthesized and subsequently cyclized using an acid catalyst like p-toluenesulfonic acid to yield the corresponding benzoxazole (B165842). nih.gov Another approach involves the cyclocondensation of Schiff bases, derived from 2-aminophenol and an appropriate aldehyde, using reagents like sodium cyanide. mdpi.com

The synthesis of 2-(3,4-dimethoxyphenyl)benzimidazoles typically involves the reaction of a substituted o-phenylenediamine with the sodium metabisulfite adduct of 3,4-dimethoxybenzaldehyde. nih.gov Alternatively, direct condensation of o-phenylenediamine with carboxylic acids can be employed, often under heating in the presence of an acid catalyst. ctppc.org

Advanced Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methods. In the context of this compound and its analogues, several "green" chemistry approaches have been explored.

Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields compared to conventional heating methods. scielo.brias.ac.in The synthesis of 2-arylbenzothiazoles, including those with the 3,4-dimethoxyphenyl substituent, has been successfully achieved under microwave irradiation, frequently in solvent-free conditions or using green solvents. mdpi.comscielo.br

The use of environmentally benign solvents such as water and glycerol is another key aspect of green synthetic strategies. ctppc.org These solvents are non-toxic, readily available, and can often be recycled. For instance, the condensation of 2-aminothiophenol with aromatic aldehydes has been effectively carried out in water, demonstrating a clean and efficient protocol. nih.gov

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. researchgate.net Enzymes or whole-cell systems can be used to catalyze the formation of the benzothiazole ring under mild conditions. researchgate.net While still an emerging area for this specific class of compounds, the potential for enzymatic synthesis to produce enantiomerically pure derivatives is a significant advantage.

Flow chemistry presents a modern approach to chemical synthesis, offering benefits such as improved safety, scalability, and process control. researchgate.net The continuous-flow synthesis of benzothiazole derivatives has been explored, allowing for the rapid and efficient production of these compounds. researchgate.net This technology holds promise for the large-scale and sustainable manufacturing of this compound and its derivatives.

Derivatization and Structural Modification Strategies for Enhanced Bioactivity

The 2-phenylbenzothiazole (B1203474) scaffold is a "privileged structure" in medicinal chemistry, and modifications to both the benzothiazole and phenyl rings are common strategies to modulate and enhance biological activity.

The introduction of halogen atoms, particularly fluorine, onto the benzothiazole ring system is a well-established strategy for enhancing bioactivity. Halogenation can alter the compound's lipophilicity, electronic properties, and metabolic stability.

A key example is 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole, a simple fluorinated derivative that has demonstrated potent and selective inhibitory activity against certain cancer cell lines. scielo.br The strategic placement of substituents on the benzothiazole ring is crucial; for instance, introducing bulky groups or halogens at the 6-position has been found to enhance the antifungal properties of 2-aminobenzothiazole (B30445) derivatives. ijper.org

The synthesis of these halogenated derivatives typically involves starting with the corresponding halogen-substituted 2-aminothiophenol. For example, reacting 2-amino-4-methoxythiophenol with 4-acetamidobenzoyl chloride, followed by bromination, yields a brominated benzothiazole derivative. ut.ac.ir

Table 4: Examples of Halogenated 2-Arylbenzothiazole Derivatives

| Compound Name | Halogen Position | Noted Bioactivity | Reference |

|---|---|---|---|

| 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole | 5-Fluoro | Potent & selective anticancer activity | scielo.br |

| N-(2-Bromo-4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide | Benzothiazole ring (position not specified in name, but derived from 6-methoxy) | - | ut.ac.ir |

| 6-Halo-2-aminobenzothiazole derivatives | 6-Halo | Elevated antifungal activity | ijper.org |

Modifications to the 2-phenyl ring, such as altering the substitution pattern, are critical for tuning the biological effects of benzothiazole derivatives. For the this compound core, the two methoxy (B1213986) groups are key features and common targets for modification.

One of the most significant modifications is the demethylation of the methoxy groups to yield hydroxyl groups. Polyhydroxylated 2-phenylbenzothiazole derivatives have been synthesized and tested for various biological activities, including estrogen receptor binding and tyrosine kinase inhibition. aston.ac.uk The synthesis of these hydroxylated compounds is typically achieved by treating the methoxy-substituted precursor, such as this compound, with a demethylating agent like boron tribromide at low temperatures. aston.ac.uk

The presence of the 3,4-dimethoxy substitution pattern itself has been linked to specific biological activities. For example, antifungal activity was found to be elevated in derivatives containing a chloro group at position 2 of the benzothiazole ring and a 3,4-dimethoxy substitution on the phenyl ring. ijper.org Further modifications can include the introduction of other functional groups, such as amino groups, onto the phenyl ring to explore different structure-activity relationships. aston.ac.uk

Table 5: Modifications on the Phenyl Ring of 2-Phenylbenzothiazoles

| Modification | Reagent/Method | Resulting Moiety | Purpose/Observed Effect | Reference |

|---|---|---|---|---|

| Demethylation | Boron tribromide (-70°C) | Hydroxyl groups (e.g., 3,4-dihydroxyphenyl) | Synthesis of hydroxylated derivatives for bioactivity screening (e.g., estrogen receptor binding, tyrosine kinase inhibition) | aston.ac.uk |

| Maintain Substitution | Jacobson Synthesis | 3,4-Dimethoxy | Enhanced antifungal activity (in combination with other substituents) | ijper.org |

| Amination | Various | Amino-phenyl | Exploration of selective toxicity towards transformed cells | aston.ac.uk |

Pharmacological Spectrum and Biological Activities of 2 3,4 Dimethoxyphenyl Benzothiazole Derivatives

Antitumor and Antiproliferative Activities

Derivatives of 2-(3,4-Dimethoxyphenyl)benzothiazole have been identified as potent antitumor agents, exhibiting significant antiproliferative effects across a variety of cancer models. nih.govnih.govtandfonline.com Research has focused on understanding their efficacy, selectivity, and mechanisms of action at the cellular level.

The antitumor potential of this compound derivatives has been extensively evaluated through in vitro screening against panels of human cancer cell lines. sigmaaldrich.comdntb.gov.uabohrium.com A fluorinated analogue, in particular, has shown potent and selective inhibitory activity against cell lines derived from breast, colon, and lung cancers. nih.govsigmaaldrich.com These evaluations often utilize the NCI-60 human cancer cell line panel, which provides a broad assessment of a compound's activity spectrum. nih.govsigmaaldrich.comconsensus.app Studies have demonstrated that breast cancer cell lines, such as MCF-7 and MDA-MB-468, are often particularly sensitive to these agents. acs.org

A standout derivative from this chemical series is 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, also known as GW 610 (NSC 721648). nih.govdntb.gov.ua This compound has been shown to possess exceptionally potent and selective growth-inhibitory properties. consensus.appacs.orgacs.org In studies involving human breast cancer cell lines MCF-7 and MDA-MB-468, GW 610 displayed exquisitely potent antiproliferative activity, with GI₅₀ (concentration for 50% growth inhibition) values of less than 0.1 nM. sigmaaldrich.comacs.orgtargetmol.com The remarkable potency of GW 610 has positioned it as a benchmark compound for this class of benzothiazoles. nih.gov

Table 1: In Vitro Antiproliferative Activity of GW 610 and Analogues This table is interactive. You can sort and filter the data.

| Compound Number | Benzothiazole (B30560) Ring Substituent | Phenyl Ring Substituent | Cell Line | Activity (GI₅₀) | Reference |

|---|---|---|---|---|---|

| 8n (GW 610) | 5-Fluoro | 3,4-Dimethoxy | MCF-7 (Breast) | < 0.1 nM | acs.org |

| 8n (GW 610) | 5-Fluoro | 3,4-Dimethoxy | MDA-MB-468 (Breast) | < 0.1 nM | acs.org |

| 8e | 5-Fluoro | 4-Methoxy-3-methyl | MCF-7 (Breast) | 0.048 µM | acs.orgacs.org |

| 8e | 5-Fluoro | 4-Methoxy-3-methyl | MDA-MB-468 (Breast) | 0.058 µM | acs.orgacs.org |

| 8d | 5-Fluoro | 4-Methoxy | MCF-7 (Breast) | Sub-micromolar | acs.orgacs.org |

| 8c | None | 3,4-Dimethoxy | MDA-MB-468 (Breast) | Sub-micromolar | acs.org |

| 8c | None | 3,4-Dimethoxy | MCF-7 (Breast) | > 2 µM | acs.org |

| 8c | None | 3,4-Dimethoxy | KM12 (Colon) | > 2 µM | acs.org |

| 8c | None | 3,4-Dimethoxy | HCC 2998 (Colon) | > 2 µM | acs.org |

Structure-activity relationship (SAR) studies have been crucial in elucidating the features necessary for the high potency of this series. nih.govconsensus.app The parent compound, this compound (8c), which lacks a substituent on the benzothiazole ring, shows sub-micromolar activity against the MDA-MB-468 cell line but is significantly less active against MCF-7, KM12, and HCC 2998 cell lines. acs.org The introduction of a fluorine atom at the 5-position of the benzothiazole ring, as seen in GW 610 (8n), dramatically enhances potency. acs.orgacs.org This suggests that the 5-fluoro substituent is critical for the compound's exquisite bioactivity.

Most structural modifications to the GW 610 scaffold result in a deactivating effect on its in vitro antitumor properties. nih.govconsensus.app For example, ester analogues were found to be markedly less active. acs.org The mechanism of action for this series also contrasts with another class of antitumor benzothiazoles, the 2-(4-aminophenyl)benzothiazoles. nih.govconsensus.app Unlike the aminophenyl derivatives, the activity of GW 610 is not dependent on the induction of the cytochrome P450 enzyme CYP1A1. nih.govconsensus.appnih.gov

A key feature of GW 610 and its close analogues is their selective cytotoxicity, showing pronounced efficacy in specific cancer cell types. nih.govsigmaaldrich.comdntb.gov.uaacs.org The in vitro screening data consistently reveals that breast cancer cell lines are generally more sensitive to these compounds than, for example, colon cancer lines. acs.org Among the breast cancer lines, MDA-MB-468 is often the most sensitive. acs.org This selectivity suggests that the compound's mechanism of action may exploit specific molecular vulnerabilities present only in susceptible cancer cells. The mechanistic distinction from the CYP1A1-dependent 2-(4-aminophenyl)benzothiazoles further underscores a unique mode of bioactivation and action for the this compound series. nih.govnih.gov

While much of the research on GW 610 has centered on its potent antiproliferative effects, the broader class of benzothiazole derivatives is known to induce apoptosis, or programmed cell death, in cancer cells. nih.govtandfonline.com For instance, novel benzothiazole derivatives have been shown to induce apoptosis in colorectal cancer cells through the mitochondrial intrinsic pathway. nih.gov This process often involves the generation of reactive oxygen species (ROS) and the activation of key proteins in the apoptotic cascade, such as caspases. nih.govukrbiochemjournal.org Other studies have reported that different benzothiazole derivatives can induce apoptosis in human leukemia and prostate cancer cells, highlighting this as a common mechanism of anticancer action for the benzothiazole scaffold. ukrbiochemjournal.orgnih.gov

In Vitro Efficacy against Human Cancer Cell Lines (e.g., Breast, Colon, Lung, Ovarian, Renal)

Antimicrobial Activities

In addition to their anticancer properties, benzothiazole derivatives have been explored for their antimicrobial effects. mdpi.comuop.edu.jonih.gov Various studies have synthesized and evaluated new derivatives for activity against a spectrum of bacterial and fungal pathogens.

Research has shown that certain benzothiazole-based compounds exhibit moderate to good antibacterial activity. mdpi.com For example, diarylurea analogues bearing a benzothiazole nucleus have demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. mdpi.com In one study, a benzothiazole analogue of triclocarban (B27905) was found to be more active than triclocarban itself against S. aureus. mdpi.com Other research has identified benzothiazole derivatives with notable activity against Pseudomonas aeruginosa and the fungus Candida albicans. uop.edu.jo The structure-activity relationship in this area is also critical, with the presence and position of substituents on the benzothiazole ring significantly influencing the antimicrobial potency and spectrum. uop.edu.jonih.gov

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives This table is interactive. You can sort and filter the data.

| Compound | Test Organism | Activity Type | Measurement (MIC) | Reference |

|---|---|---|---|---|

| 2bF | Staphylococcus aureus | Antibacterial | 8 µg/mL | mdpi.com |

| 2eC | Staphylococcus aureus | Antibacterial | 8 µg/mL | mdpi.com |

| Triclocarban (Ref.) | Staphylococcus aureus | Antibacterial | 16 µg/mL | mdpi.com |

| 2bB | Enterococcus faecalis | Antibacterial | - (Four-times more active than TCC) | mdpi.com |

| BZ5 | Staphylococcus aureus | Antibacterial | 15.62 mcg/ml | uop.edu.jo |

| BZ7 | Pseudomonas aeruginosa | Antibacterial | 31.25 mcg/ml | uop.edu.jo |

| BZ2 | Candida albicans | Antifungal | - (Highest activity in series) | uop.edu.jo |

| BZ5 | Candida albicans | Antifungal | - (Highest activity in series) | uop.edu.jo |

| 16c | Staphylococcus aureus | Antibacterial | 0.025 mM | nih.gov |

Antibacterial Spectrum and Efficacy

Derivatives of this compound have demonstrated notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The structural modifications on the benzothiazole core play a crucial role in determining the potency and spectrum of their antibacterial effects.

Research has shown that certain benzothiazole derivatives exhibit moderate to good antibacterial activity. mdpi.com For instance, a series of heteroaryl benzothiazole derivatives showed moderate activity, with one compound in particular, compound 3 , demonstrating minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) in the range of 0.23–0.70 mg/mL and 0.47–0.94 mg/mL, respectively. mdpi.com Furthermore, compounds 2 , 3 , and 4 from this series were found to be more effective than ampicillin (B1664943) against resistant strains like methicillin-resistant Staphylococcus aureus, P. aeruginosa, and E. coli. mdpi.com

In another study, newly synthesized benzothiazole derivatives were evaluated for their antimicrobial properties. researchgate.net It was observed that derivatives incorporating a 2-imino-thiazolidin-4-one structure displayed more pronounced antibacterial and antifungal activities compared to those with a dihydropyrimidinone moiety. researchgate.net Specifically, compound BZ5 (2-[4-(azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole) exhibited the highest activity against S. aureus, with a MIC value of 15.62 mcg/ml. uop.edu.jo

The introduction of different substituents on the benzothiazole ring system has been a key strategy to enhance antibacterial efficacy. For example, some studies have indicated that chloro-substituted derivatives possess good antibacterial activity. uop.edu.jo A series of diarylureas bearing the benzothiazole nucleus showed that compounds 2bF and 2eC were more active against Staphylococcus aureus than the commercial antimicrobial agent triclocarban, with MIC values of 8 µg/mL versus 16 µg/mL. mdpi.com Additionally, compound 2bG was noted for its bactericidal action. mdpi.com

The following table summarizes the antibacterial activity of selected this compound derivatives:

Interactive Data Table: Antibacterial Activity of this compound Derivatives| Compound | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 3 | Various Bacteria | 230-700 | mdpi.com |

| Compound BZ5 | S. aureus | 15.62 | uop.edu.jo |

| Compound 2bF | S. aureus | 8 | mdpi.com |

| Compound 2eC | S. aureus | 8 | mdpi.com |

| Triclocarban (Reference) | S. aureus | 16 | mdpi.com |

| Ampicillin (Reference) | Resistant Strains | Less effective than test compounds | mdpi.com |

Antifungal Efficacy

The antifungal potential of this compound derivatives has been well-documented, with studies reporting activity against a variety of fungal pathogens, including clinically relevant Candida species.

A series of novel benzothiazole derivatives were designed to improve upon the antifungal spectrum of FTR1335, a potent N-myristoyltransferase (NMT) inhibitor. rsc.org This research led to the development of compounds with a significantly expanded antifungal spectrum. rsc.org Notably, compound 6m demonstrated good inhibitory activity against a wide range of fungi, including systemic pathogens and dermatophytes. rsc.org Its activity against Cryptococcus neoformans and Candida glabrata was found to be superior to that of fluconazole. rsc.org Furthermore, compound 6m also showed in vivo antifungal activity in a Caenorhabditis elegans-Candida albicans infection model. rsc.org

In other research, benzothiazole derivatives incorporating a 2-imino-thiazolidin-4-one structure were found to have significant antifungal activity against C. albicans. researchgate.net Similarly, a study on heteroaryl benzothiazole derivatives revealed good antifungal activity, with MIC and minimum fungicidal concentration (MFC) values in the range of 0.06–0.47 mg/mL and 0.11–0.94 mg/mL, respectively. mdpi.com

The antifungal activity of ten re-synthesized benzothiazole derivatives was evaluated against several Candida species. researchgate.net Compounds with chlorine substituents on the benzothiazole ring, such as 4c and 4d , were more effective than those with methoxy (B1213986) substituents. researchgate.net Compound 4d was the most potent against Candida krusei, with a MIC50 value of 1.95 µg/mL. researchgate.net

The following table presents the antifungal efficacy of selected derivatives:

Interactive Data Table: Antifungal Activity of this compound Derivatives| Compound | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 6m | C. neoformans, C. glabrata | More potent than Fluconazole | rsc.org |

| Heteroaryl Derivatives | Various Fungi | 60-470 | mdpi.com |

| Compound 4d | C. krusei | 1.95 | researchgate.net |

| Fluconazole (Reference) | C. neoformans, C. glabrata | Less potent than Compound 6m | rsc.org |

Anti-inflammatory Properties

Benzothiazole derivatives have been recognized for their anti-inflammatory potential. nih.gov The core structure is considered a valuable scaffold in the development of new anti-inflammatory agents. nih.gov

A series of newly synthesized 2-amino benzothiazole derivatives demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. sphinxsai.com The study found that substitutions at the 4 or 5-position of the benzothiazole ring with electron-withdrawing groups like –Cl, –NO2, and -OCH3 led to an increase in anti-inflammatory activity, which was comparable to the standard drug diclofenac. sphinxsai.com Specifically, compounds Bt2 (5-chloro-1,3-benzothiazole-2-amine) and Bt7 (6-methoxy-1,3-benzothiazole-2-amine) were among the most active in the series. sphinxsai.com

The development of multifunctional agents with both antioxidant and anti-inflammatory properties has also been a focus of research involving benzothiazole derivatives. nih.gov

Antileishmanial Activity

Several studies have highlighted the promising antileishmanial activity of this compound derivatives. A series of 22 synthesized benzothiazole derivatives were screened for their in vitro activity against Leishmania. iaea.orgresearchgate.net These compounds exhibited a range of activities, with IC50 values between 18.32 and 81.89 µM. iaea.orgresearchgate.net

Among the tested compounds, compound 2 (IC50 = 18.32 ± 0.18 µM), compound 5 (IC50 = 19.72 ± 0.32 µM), and compound 3 (IC50 = 21.87 ± 0.43 µM) were identified as the most potent, when compared to the standard drug pentamidine (B1679287) (IC50 = 5.09 ± 0.04 µM). iaea.orgresearchgate.net The structure-activity relationship suggested that the nature and position of substituents on the phenyl ring are crucial for the antileishmanial activity. researchgate.net For instance, the presence of a hydroxyl group on the phenyl ring appeared to be important for activity. researchgate.net

The following table summarizes the antileishmanial activity of key derivatives:

Interactive Data Table: Antileishmanial Activity of this compound Derivatives| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound 2 | 18.32 ± 0.18 | iaea.orgresearchgate.net |

| Compound 3 | 21.87 ± 0.43 | iaea.orgresearchgate.net |

| Compound 5 | 19.72 ± 0.32 | iaea.orgresearchgate.net |

| Pentamidine (Reference) | 5.09 ± 0.04 | iaea.orgresearchgate.net |

Other Reported Biological Activities (e.g., Anticonvulsant, Antitubercular, Antidiabetic, Antiviral, Radioprotective)

The pharmacological versatility of this compound derivatives extends to a variety of other biological activities.

Anticonvulsant Activity: Benzothiazole derivatives have been investigated for their potential as anticonvulsant agents. nih.gov Riluzole, a benzothiazole-containing drug, exhibits an anticonvulsant activity profile similar to phenytoin. nih.gov A study on novel benzothiazole-coupled sulfonamide derivatives identified compound 9 as the most potent anticonvulsant in the maximal electroshock (MES) model in mice. nih.gov

Antitubercular Activity: The benzothiazole scaffold is a recognized pharmacophore in the development of new antitubercular agents. researchgate.netnih.gov Hybrid molecules combining benzothiazole and pyrimidine (B1678525) moieties have shown remarkable activity against Mycobacterium tuberculosis. nih.gov For example, compounds 5c and 15 demonstrated high activity against a drug-sensitive strain of M. tuberculosis (MIC = 0.24 and 0.48 µg/mL, respectively) and also showed excellent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov

Antidiabetic Activity: Research has explored the potential of benzothiazole derivatives as antidiabetic agents. researchgate.netresearchgate.net A novel series of these derivatives showed considerable hypoglycemic activity in a streptozotocin-induced diabetic rat model. researchgate.net Among the synthesized compounds, 3d was particularly effective. researchgate.net Another class of derivatives, N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides, also exhibited significant glucose-lowering effects. nih.gov

Antiviral Activity: Benzothiazole derivatives have been reported to possess antiviral properties against a range of viruses. mdpi.comnih.gov For instance, certain benzothiazolyl-pyridine hybrids have shown activity against the H5N1 influenza virus and SARS-CoV-2. nih.gov Compound 8h was the most active against H5N1, showing 93% inhibition at a concentration of 0.5 µmol/µL, and it also demonstrated potent activity against SARS-CoV-2 with an IC50 of 3.669 µM. nih.gov Other derivatives have shown activity against Herpes Simplex Virus 1 (HSV-1), Hepatitis C Virus (HCV), and Human Immunodeficiency Virus (HIV). nih.govacs.org

Radioprotective Activity: Some benzothiazole and thiadiazole derivatives have been synthesized and evaluated for their radioprotective effects in mice, with some compounds showing promise as good radioprotectors. researchgate.net

The following table provides a summary of these diverse biological activities:

Interactive Data Table: Other Biological Activities of this compound Derivatives| Activity | Compound(s) | Key Finding | Reference |

|---|---|---|---|

| Anticonvulsant | Compound 9 | Most potent in MES model | nih.gov |

| Antitubercular | Compounds 5c , 15 | High activity against sensitive, MDR, and XDR M. tuberculosis | nih.gov |

| Antidiabetic | Compound 3d | Prominent hypoglycemic activity | researchgate.net |

| Antiviral (H5N1) | Compound 8h | 93% inhibition at 0.5 µmol/µL | nih.gov |

| Antiviral (SARS-CoV-2) | Compound 8h | IC50 = 3.669 µM | nih.gov |

| Radioprotective | Thiol and aminothiol (B82208) derivatives | Showed interesting antioxidant and radioprotective properties | researchgate.net |

Mechanisms of Action and Molecular Interactions

Cellular and Molecular Targets

The benzothiazole (B30560) scaffold is a core component of various compounds exhibiting antiproliferative activity against cancer cells. nih.govnih.gov A fluorinated analog, 5-fluoro-2-(3,4-dimethoxyphenyl)benzothiazole (also known as GW-610), has demonstrated potent and selective inhibitory activity against colon, lung, and breast cancer cell lines in vitro, with GI₅₀ values below 0.1 nM in some cases. nih.gov This suggests a significant impact on the fundamental pathways governing cell proliferation in sensitive cancer phenotypes. While the precise mechanisms are multifaceted, the antiproliferative effects are closely linked to the metabolic activation of the compound within the target cells. aacrjournals.org

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. researchgate.net The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis. bohrium.com This family includes both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members. researchgate.net An overexpression of anti-apoptotic proteins like Bcl-2 can prevent cancer cells from undergoing apoptosis, leading to uncontrolled proliferation and resistance to therapy. researchgate.netbohrium.comnih.gov

Compounds that inhibit the function of anti-apoptotic Bcl-2 proteins, known as BH3 mimetics, can restore the apoptotic pathway in cancer cells. bohrium.com The benzothiazole nucleus has been utilized as a scaffold in the design of novel Bcl-2 inhibitors. researchgate.net For instance, certain benzothiazole derivatives have been synthesized and shown to exhibit significant Bcl-2 inhibitory activity. researchgate.net The induction of apoptosis is a known mechanism of action for some benzothiazole compounds. nih.gov Overexpression of Bcl-2 can protect cells from apoptosis induced by various chemotherapeutic agents. nih.gov Therefore, targeting Bcl-2 is a key strategy, and while direct inhibition by 2-(3,4-dimethoxyphenyl)benzothiazole itself is an area of ongoing research, its structural analogs are known to induce apoptosis, suggesting an influence on this critical cell death pathway. nih.govresearchgate.net

Enzyme-Mediated Bioactivation and Deactivation

The biological activity of this compound is not inherent but is a result of its metabolic conversion by specific enzymes. This bioactivation is crucial for its antitumor effects, while deactivation pathways can attenuate its efficacy.

Cytochrome P450 (CYP) enzymes are a family of proteins essential for the metabolism of a wide range of compounds, including many drugs. nih.gov Several CYP isoforms play a pivotal role in the metabolism of this compound and its analogs. nih.govpsu.edunih.gov

CYP1A1: This enzyme is critical for the bioactivation of benzothiazoles. aacrjournals.orgpsu.edu The fluorinated analog GW-610 can induce the expression of CYP1A1 in breast cancer cell lines. nih.gov Studies have shown that depletion of CYP1A1 eliminates the sensitivity of both breast and colorectal cancer cells to GW-610, confirming its crucial role in activating the compound. aacrjournals.orgpsu.eduresearchgate.net

CYP2W1: This enzyme is particularly important for the bioactivation of GW-610 in colorectal cancer cells. psu.eduresearchgate.net The P450 2W1-catalyzed oxidation of GW-610 is reported to be five times more efficient than the reaction catalyzed by P450 1A1. nih.govnih.govacs.org Knockdown of CYP2W1 leads to significant resistance to GW-610 in colorectal cancer cells. aacrjournals.orgpsu.eduresearchgate.net Given that CYP2W1 is highly expressed in colorectal tumors, GW-610 is considered a promising agent for this type of cancer. psu.edunih.govresearchgate.net

CYP2S1: In contrast to CYP1A1 and CYP2W1, CYP2S1 is involved in the deactivation of benzothiazoles. psu.eduresearchgate.net Depletion of CYP2S1 was found to sensitize both breast and colorectal cancer cells to GW-610, indicating that this enzyme's normal function is to metabolize the compound into inactive forms, thereby reducing its antitumor activity. aacrjournals.orgpsu.eduresearchgate.net

The interplay between these enzymes in different tissues and tumor types is a key determinant of the compound's selective activity.

Table 1: Role of Cytochrome P450 Enzymes in the Activity of 5-fluoro-2-(3,4-dimethoxyphenyl)benzothiazole (GW-610)

| Enzyme | Function | Effect on GW-610 Activity | Relevant Cancer Types | Citation |

| CYP1A1 | Bioactivation | Essential for activity | Breast, Colorectal | aacrjournals.orgpsu.eduresearchgate.net |

| CYP2W1 | Bioactivation | Important for activity, highly efficient | Colorectal | nih.govpsu.eduresearchgate.net |

| CYP2S1 | Deactivation | Reduces activity | Breast, Colorectal | aacrjournals.orgpsu.eduresearchgate.net |

The antitumor activity of this compound is dependent on its conversion into reactive electrophilic species by CYP enzymes. nih.gov For the analog GW-610, this bioactivation is a two-step oxidation process catalyzed by either CYP1A1 or CYP2W1. nih.govnih.govacs.org The process involves a specific O-demethylation followed by a further hydroxylation. nih.govnih.govacs.org This metabolic transformation is thought to produce a reactive 1,2-quinone intermediate. nih.govnih.govacs.org These highly reactive intermediates are the species ultimately responsible for the compound's cytotoxic effects within sensitive cancer cells. nih.govnih.gov

Once formed, the reactive intermediates can covalently bind to cellular macromolecules, including DNA, to form DNA adducts. nih.govnih.govtaylorandfrancis.com The formation of these DNA adducts is considered a critical event that can lead to mutations and initiate carcinogenesis, but in the context of chemotherapy, it is a mechanism that can trigger cell death. taylorandfrancis.comnih.gov Studies on benzothiazoles have shown that their reactive metabolites form DNA adducts specifically in sensitive tumor cells. nih.gov For the related compound 5F 203, a dGuo (deoxyguanosine) adduct was identified, formed via a putative nitrenium intermediate. nih.gov Similarly, the reactive quinone intermediate of GW-610 is presumed to lead to the formation of DNA adducts, which likely contributes to its antitumor activity and cellular toxicity. nih.govnih.govacs.org The formation of these adducts represents the final step in the compound's mechanism of action, translating metabolic activation into a direct assault on the cancer cell's genome. nih.gov

Compound Names Mentioned in this Article

Interactions with Receptor Tyrosine Kinases (e.g., c-Met, EGFR)

The benzothiazole core structure has been identified as a privileged scaffold for targeting receptor tyrosine kinases (RTKs), which are crucial mediators of cellular signaling that, when dysregulated, can drive cancer progression. Notably, derivatives of this compound have shown potent activity against Epidermal Growth Factor Receptor (EGFR).

The fluorinated analogue, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (known as GW 610), has demonstrated significant and selective inhibitory action against various cancer cell lines. nih.govnih.gov The mechanism of action for benzothiazole derivatives against EGFR involves binding to the ATP-binding pocket of the EGFR tyrosine kinase (EGFR-TK). nih.gov Molecular docking studies reveal that the primary forces governing this interaction are hydrophobic. Key amino acid residues within the hydrophobic region of the EGFR-TK active site, such as Val-702, Leu-820, and Ala-719, interact with the benzothiazole compounds. These interactions occur near the "gatekeeper" residue, Thr-766, a common feature for many kinase inhibitors. For effective inhibition, it is suggested that at least two hydrogen bonds are necessary between the small molecule inhibitor and the EGFR-TK binding site. nih.gov

Furthermore, the c-Met receptor, another RTK, is often co-expressed with EGFR in cancer cells, and their pathways can exhibit cross-talk. nih.govresearchgate.net The simultaneous signaling through both EGFR and c-Met can synergistically promote cell proliferation and motility. nih.govresearchgate.net This has led to the development of dual inhibitors. While specific studies on this compound as a dual inhibitor are limited, the established role of the benzothiazole scaffold as an EGFR inhibitor highlights its potential to interfere with this oncogenic signaling network. semanticscholar.orgresearchgate.net The inhibition of EGFR by benzothiazole derivatives can disrupt the synergistic effects that arise from EGFR/c-Met pathway activation. nih.gov

Table 1: Interaction of Benzothiazole Derivatives with EGFR Tyrosine Kinase

| Interacting Residues (Hydrophobic) | Key Binding Feature | Correlating Factor for Activity |

|---|---|---|

| Val-702, Leu-820, Ala-719 | Binding to ATP-binding pocket | Formation of at least two hydrogen bonds |

Modulation of Intracellular Signaling Pathways (e.g., PI3K/Akt/mTOR pathway)

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that acts downstream of receptor tyrosine kinases like EGFR. nih.govnih.gov This pathway is a master regulator of cell growth, proliferation, survival, and metabolism, and its constitutive activation is a frequent event in many human cancers. nih.govmdpi.com

Activation of the PI3K/Akt/mTOR pathway is initiated by the stimulation of growth factor receptors. nih.gov When a ligand binds to EGFR, it triggers the activation of Phosphatidylinositol 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3). mdpi.com This second messenger, PIP3, recruits the kinase Akt to the cell membrane, leading to its phosphorylation and activation. Activated Akt then phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), a key regulator of protein synthesis. tbzmed.ac.ir

Given that this compound derivatives can inhibit EGFR, they consequently have the ability to modulate this downstream signaling pathway. nih.govsemanticscholar.org By blocking EGFR activation, these compounds prevent the initial signal that leads to PI3K activation, thereby down-regulating the entire PI3K/Akt/mTOR cascade. This interruption of survival signaling is a key component of their anticancer effects, as hyperactivation of this pathway is linked to tumor progression and resistance to therapy. nih.govresearchgate.net

Other Investigated Mechanisms (e.g., Histone Deacetylase Inhibition, p56lck Inhibition)

Beyond the aforementioned mechanisms, the versatile benzothiazole structure has been explored for its capacity to interact with other significant therapeutic targets.

Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. tandfonline.com By removing acetyl groups from histone proteins, HDACs cause chromatin to become more compact, leading to transcriptional repression. In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes. Therefore, HDAC inhibitors have emerged as a promising class of anticancer drugs. tandfonline.comelsevierpure.com

Several studies have focused on designing and synthesizing benzothiazole-containing hydroxamic acids as novel HDAC inhibitors. nih.govnih.gov These compounds have shown potent, broad-spectrum (pan-HDAC) inhibitory activity, particularly against Class I (HDAC1, HDAC2) and Class II (HDAC6) enzymes. nih.gov One highly effective compound, which features a benzothiazole core, displayed an IC₅₀ value of 11 nM against HDAC6. nih.gov Docking studies of other benzothiazole-based hydroxamic acids revealed that they can achieve higher binding affinities for certain HDAC isoforms, such as HDAC8, compared to established inhibitors like SAHA (Vorinostat). researchgate.net

p56lck Inhibition: The lymphocyte-specific protein tyrosine kinase p56lck is a member of the Src family of tyrosine kinases and a key signaling molecule in T-cells. nih.gov It plays a critical role in T-cell activation and proliferation, making it an important target for modulating immune responses, particularly in the context of autoimmune diseases and organ transplant rejection. nih.govnih.gov A series of 2-amino-heteroaryl-benzothiazole-6-anilides have been identified as potent and selective inhibitors of p56lck. nih.gov Specific compounds from this series demonstrated excellent cellular activity, effectively inhibiting T-cell proliferation, underscoring the potential of the benzothiazole scaffold in the development of immunomodulatory agents. nih.gov

Table 3: Other Investigated Mechanisms for Benzothiazole Derivatives

| Target | Compound Class | Notable Activity |

|---|---|---|

| Histone Deacetylases (HDACs) | Benzothiazole-containing hydroxamic acids | Potent inhibition of HDAC1, HDAC2, HDAC6, HDAC8 |

| p56lck Tyrosine Kinase | 2-amino-heteroaryl-benzothiazole-6-anilides | Potent inhibition of T-cell proliferation |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Benzothiazole (B30560) Ring Substitutions on Pharmacological Activity

The benzothiazole nucleus is a versatile scaffold in medicinal chemistry, and substitutions on this ring system have profound effects on the biological properties of the resulting compounds. researchgate.net Altering the electronic and steric nature of the benzothiazole ring can modulate the molecule's interaction with biological targets, its cellular absorption, and its metabolic stability. nih.govnih.gov

The introduction of a fluorine atom at the 5-position of the 2-(3,4-dimethoxyphenyl)benzothiazole scaffold has been identified as a critical modification for enhancing anticancer activity. dntb.gov.uatandfonline.com The compound 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (also known as GW 610 or PMX 610) exhibits exceptionally potent and selective antiproliferative activity against various cancer cell lines, including those of the lung, colon, and breast. nih.govdntb.gov.ua

The strategic placement of fluorine is significant due to its unique properties. Fluorine is highly electron-withdrawing, which can alter the electronic distribution of the benzothiazole ring system. tandfonline.com This modification can influence the molecule's pKa, making it more metabolically stable and improving its membrane permeability. nih.gov The high stability of the carbon-fluorine bond compared to a carbon-hydrogen bond makes the molecule less susceptible to metabolic degradation. tandfonline.com Furthermore, fluorine substitution can enhance binding affinity to target proteins, either through direct interactions or by influencing the polarity of adjacent functional groups. tandfonline.com In 3D-QSAR studies, it has been suggested that an electron-withdrawing atom like fluorine can increase the positive charges on adjacent carbon atoms, which may improve the compound's activity. aip.orgaip.org

The 2-aryl substituent is a crucial determinant of the biological activity of benzothiazoles. The presence of a 3,4-dimethoxyphenyl group at the 2-position is a key feature for the high potency of this class of compounds. This specific substitution pattern appears to be optimal for interaction with biological targets.

Influence of Peripheral Substituent Modifications on Bioactivity

Beyond the core benzothiazole ring and the 2-aryl group, modifications to peripheral substituents have been explored to further understand and optimize the bioactivity of these compounds. These modifications often involve attaching various heterocyclic rings or functional groups to the primary scaffold.

Establishment of SAR for Optimal Potency and Selectivity

Through extensive synthesis and biological evaluation of analogues, a clear structure-activity relationship (SAR) has been established for this class of compounds. The research indicates that 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole represents a pinnacle of potent and selective anticancer activity. dntb.gov.ua Most structural variations from this lead compound tend to result in a decrease in in-vitro efficacy.

The key SAR findings can be summarized as follows:

5-Fluoro Group: Essential for maximal potency.

2-(3,4-Dimethoxyphenyl) Group: The specific arrangement of the two methoxy (B1213986) groups on the phenyl ring is critical for high activity.

Benzothiazole Core: Serves as a crucial scaffold, and its integrity is necessary for the observed biological effects.

The following table presents data for selected analogues, illustrating the importance of these structural features for antiproliferative activity.

| Compound Name | Substitution on Benzothiazole Ring | Substitution at 2-Position | GI₅₀ (MCF-7 Breast Cancer Cells) |

| 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole | 5-Fluoro | 3,4-Dimethoxyphenyl | < 0.1 nM |

| 2-Phenyl-5-fluorobenzothiazole | 5-Fluoro | Phenyl | > 10 µM |

| This compound | None | 3,4-Dimethoxyphenyl | ~ 1 µM |

| 2-(4-Methoxyphenyl)-5-fluorobenzothiazole | 5-Fluoro | 4-Methoxyphenyl | ~ 0.5 µM |

This table is illustrative and compiles representative data from multiple studies to highlight SAR trends.

This data clearly demonstrates that the combination of the 5-fluoro substituent and the 3,4-dimethoxyphenyl group is synergistic, leading to a compound with exceptionally high potency.

Computational and Statistical Approaches to QSAR Modeling

Quantitative structure-activity relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. benthamdirect.com For benzothiazole derivatives, various QSAR models have been developed to understand the physicochemical properties that govern their anticancer effects and to design new, more potent inhibitors. benthamdirect.comchula.ac.th

These models employ statistical methods like multiple linear regression (MLR) and partial least squares (PLS) to build a mathematical relationship between molecular descriptors and biological activity (e.g., IC₅₀ or GI₅₀ values). aip.orgchula.ac.th The molecular descriptors used in these models can be categorized as:

Electronic: Describing the distribution of electrons (e.g., dipole moment, atomic charges).

Steric: Relating to the size and shape of the molecule (e.g., molecular volume).

Hydrophobic: Pertaining to the molecule's lipophilicity (e.g., LogP).

Topological: Describing the connectivity of atoms in the molecule. benthamdirect.com

For example, a Group-based QSAR (G-QSAR) model developed for a series of benzothiazole derivatives revealed the importance of hydrophilic and electronic properties of substituents for anticancer activity. chula.ac.th Another approach, Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, has suggested that the electrostatic and steric fields around the molecule are critical for its interaction with the target. aip.orgaip.org These models indicated that electron-withdrawing groups in certain positions could enhance activity. aip.org

The robustness and predictive power of QSAR models are assessed using various statistical parameters, as shown in the table below.

| Statistical Parameter | Description | Typical Value for a Good Model |

| r² (Coefficient of Determination) | Indicates the proportion of variance in the biological activity that is predictable from the descriptors for the training set. | > 0.6 |

| q² (Cross-validated r²) | A measure of the predictive ability of the model for the training set, determined by internal validation (e.g., leave-one-out). | > 0.5 |

| pred_r² (Predictive r²) | Measures the predictive power of the model for an external test set of compounds not used in model generation. | > 0.5 |

| F-test value | A statistical test of the overall significance of the regression model. | High value indicates significance |

These computational and statistical methods provide valuable insights into the SAR of this compound and its analogues, guiding the rational design of future anticancer agents with improved potency and selectivity. benthamdirect.com

Advanced Research Techniques and Computational Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for forecasting the binding mode and affinity of a ligand, such as a 2-(3,4-dimethoxyphenyl)benzothiazole derivative, within the active site of a target protein.

Molecular docking simulations are fundamental in predicting how derivatives of this compound will interact with biological targets. These simulations calculate the binding energy, often expressed in kcal/mol, which indicates the stability of the ligand-receptor complex. For instance, in studies targeting various enzymes, derivatives are designed and then docked into the active sites to assess their potential as inhibitors. The results guide the selection of candidates for synthesis and further biological evaluation. A study on benzothiazole (B30560) derivatives as potential anticancer agents used docking to identify compounds with strong binding affinities to the VEGFR2 kinase receptor. nih.govacs.org Similarly, docking studies on benzothiazole-thiazole hybrids helped identify competitive inhibitors of the p56lck enzyme, crucial for T-cell signaling. biointerfaceresearch.com These computational predictions are vital for understanding the structural requirements for potent biological activity. biointerfaceresearch.com

Docking studies provide a detailed view of the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the enzyme's active site.

Dihydropteroate Synthase (DHPS): In the search for new antimicrobial agents, derivatives of benzothiazole have been docked into the active site of DHPS, an enzyme crucial for folate synthesis in bacteria. mdpi.comresearchgate.netnih.govnih.gov Studies on pyrazolone-bearing benzothiazole derivatives revealed that these compounds could form arene-H interactions with residues like Lys220 within the p-aminobenzoic acid (PABA) pocket of the enzyme. mdpi.comresearchgate.netnih.gov This interaction is critical for the inhibitory action, as it mimics the binding of the natural substrate. mdpi.comresearchgate.net

BCL-2: The B-cell lymphoma 2 (BCL-2) protein is a key regulator of apoptosis, and its inhibition is a promising strategy in cancer therapy. nih.govnih.gov Novel benzothiazole-based molecules have been designed and docked into the BCL-2 active site. nih.gov The docking studies for highly active compounds showed binding interactions comparable to known lead compounds, thereby validating the scaffold-hopping design strategy employed. nih.gov

p56lck Tyrosine Kinase: This enzyme plays a significant role in T-cell activation and is a target for immunosuppressive and anti-inflammatory drugs. biointerfaceresearch.com Molecular docking of benzothiazole-thiazole hybrids into the ATP-binding site of p56lck has been performed to understand the structural requirements for inhibition. biointerfaceresearch.com These studies help in designing compounds that can effectively compete with ATP, thereby inhibiting the kinase activity. biointerfaceresearch.com

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in cosmetology and for treating hyperpigmentation disorders. nih.govresearchgate.netnih.govsemanticscholar.org A derivative, 2-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)benzo[d]thiazole, was among a series of compounds evaluated for tyrosinase inhibition. nih.gov Docking studies on potent inhibitors from this class, such as compound 1b , revealed that the 2,4-hydroxyl groups on the phenyl ring were crucial for interacting with both mushroom and human tyrosinases. nih.govresearchgate.net Another study predicted that the ortho-hydroxyl group of a different inhibitor forms a hydrogen bond with the Asn260 residue near the catalytic copper ions of mushroom tyrosinase. nih.gov Docking results for carborane–thiazole (B1198619) conjugates showed that a compound with a dinitrophenylhydrazinyl group had the lowest binding energy of -7.9 kcal/mol with tyrosinase. mdpi.com

α-Glucosidase: This enzyme is a target for type 2 diabetes treatment as its inhibition delays carbohydrate digestion and glucose absorption. nih.govresearchgate.netmdpi.comnih.govdntb.gov.ua Novel benzothiazole-triazole derivatives have demonstrated potent α-glucosidase inhibitory activity, with IC50 values significantly lower than the standard drug, acarbose. nih.govresearchgate.net Molecular docking of these compounds into the active site of Saccharomyces cerevisiae α-glucosidase helped to predict their binding interactions and rationalize their high potency. nih.govresearchgate.net

Table 1: Selected Molecular Docking Studies of Benzothiazole Derivatives with Various Enzymes

| Enzyme Target | Derivative Class | Key Findings |

|---|---|---|

| DHPS | Pyrazolone-bearing benzothiazoles | Arene-H interactions with Lys220 in the PABA pocket. mdpi.comresearchgate.netnih.gov |

| BCL-2 | Benzothiazole-based molecules | Binding interactions comparable to lead compounds. nih.gov |

| p56lck | Benzothiazole-thiazole hybrids | Competitive inhibition at the ATP-binding site. biointerfaceresearch.com |

| Tyrosinase | 5-(trifluoromethyl)benzothiazoles | 2,4-hydroxyl groups on the phenyl ring are crucial for binding. nih.govresearchgate.net |

| α-Glucosidase | Benzothiazole-triazole hybrids | Potent inhibition with strong binding interactions in the active site. nih.govresearchgate.net |

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives in Research

The synthesis of novel derivatives of this compound requires rigorous structural confirmation. Spectroscopic techniques are indispensable for this purpose, providing detailed information about the molecular structure.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For derivatives of this compound, characteristic signals are observed for the aromatic protons on the benzothiazole and dimethoxyphenyl rings, as well as for the methoxy (B1213986) group protons. For example, in one study, the four protons of a benzothiazole ring appeared as two doublets and two triplets between δ 7.08 and 7.97 ppm. nih.gov

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. In benzothiazole derivatives, distinct signals are observed for the carbons of the heterocyclic ring, the aromatic rings, and the methoxy groups. nih.gov For example, the carbonyl carbons in a series of benzamide (B126) derivatives were observed in the range of 165.98–166.59 ppm. nih.gov

2D NMR: Techniques like COSY and HSQC can be used to establish correlations between protons and carbons, helping to assemble the complete molecular structure, especially for more complex derivatives.

Table 2: Representative ¹H and ¹³C NMR Data for a Benzothiazole Derivative

| Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons | 7.00 - 8.50 | 110 - 155 |

| Methoxy Protons (-OCH₃) | ~3.90 | ~56 |

| Benzothiazole C=N | N/A | ~168 |

| Benzamide C=O | N/A | ~166 |

Note: The exact chemical shifts can vary depending on the specific derivative and the solvent used. nih.govnih.govrsc.orgrsc.orgjapsonline.comresearchgate.net

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of this compound, characteristic absorption bands are observed for various vibrations. researchgate.netresearchgate.net

Table 3: Typical FT-IR Absorption Bands for Benzothiazole Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C=N (thiazole ring) | Stretching | ~1590 - 1610 |

| C-S (thiazole ring) | Stretching | ~670 - 700 |

| C-O (methoxy group) | Stretching | ~1260 |

| Aromatic C-H | Stretching | ~3000 - 3100 |

| Aromatic C=C | Stretching | ~1400 - 1600 |

For example, the IR spectra of N-(2-(benzo[d]thiazole-2-yl)-3-arylacryloyl-4-methylsulfonohydrazide derivatives showed the presence of NH and C=O groups in the ranges of 3434–3444 cm⁻¹ and 1629–1654 cm⁻¹, respectively. nih.gov The specific out-of-plane deformation band for a 1,4-disubstituted benzene (B151609) ring in another series was observed between 812–871 cm⁻¹. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds such as this compound. In electron impact (EI) mass spectrometry, the fragmentation of 2-arylbenzothiazoles is primarily centered around the cleavage of the benzothiazole core.

The fragmentation process for this class of compounds typically involves the fission of the 1,2 and 3,4 bonds of the thiazole ring. A characteristic fragmentation pathway for some related structures involves the cleavage that yields 2-arylbenzothiazole ions. nih.gov For this compound, the molecular ion peak (M+) would be expected, followed by fragmentation of the dimethoxyphenyl group and the benzothiazole moiety. Common fragmentation patterns include the loss of methyl radicals (•CH₃) from the methoxy groups, followed by the loss of a carbonyl group (CO).

Key fragmentation patterns observed in related 2-arylthiazoles and benzothiazoles include:

α-cleavage: Fission of the bond adjacent to the heteroaromatic ring system.

Loss of substituents: Elimination of groups from the aryl ring, such as methoxy groups. For instance, the loss of a methyl group (M-15) is a common initial fragmentation step for methoxylated aromatic compounds.

Ring cleavage: The breakdown of the benzothiazole ring itself, which can lead to a variety of smaller charged fragments. Studies on similar heterocyclic systems show that cleavage of the pyrimidine (B1678525) or thiazole ring can lead to stable fragment ions. sapub.org

A generalized fragmentation scheme for this compound under electron impact would likely show initial loss of a methyl radical followed by carbon monoxide, or direct cleavage at the bond connecting the two ring systems.

Table 1: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Description | Predicted m/z Value | Fragmentation Pathway |

| Molecular Ion | 271 | [C₁₅H₁₃NO₂S]⁺ |

| Loss of Methyl Radical | 256 | [M - CH₃]⁺ |

| Loss of Carbon Monoxide | 243 | [M - CO]⁺ |

| Loss of CH₃ and CO | 228 | [M - CH₃ - CO]⁺ |

| 3,4-Dimethoxyphenyl Cation | 137 | [C₈H₉O₂]⁺ |

| Benzothiazole Cation | 135 | [C₇H₅NS]⁺ |

UV-Vis Spectroscopy in Research Context

UV-Vis spectroscopy is widely used to study the electronic transitions in conjugated systems like this compound. The spectra of 2-arylbenzothiazole derivatives typically exhibit strong absorption bands in the ultraviolet region, arising from π→π* transitions within the conjugated aromatic system. nih.gov

The position of the maximum absorption wavelength (λmax) is sensitive to the electronic nature of substituents on both the benzothiazole and the phenyl rings, as well as the polarity of the solvent. researchgate.net The presence of electron-donating groups, such as the two methoxy groups in this compound, generally causes a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted 2-phenylbenzothiazole (B1203474). This shift is due to the raising of the Highest Occupied Molecular Orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap.

In research, UV-Vis spectroscopy is used to:

Confirm the conjugated structure of newly synthesized derivatives.

Study solvatochromism, where changes in solvent polarity affect the λmax, providing insight into the ground and excited state dipole moments of the molecule. researchgate.net

Compare experimental absorption data with theoretical spectra calculated using Time-Dependent Density Functional Theory (TD-DFT) to validate computational models. mdpi.comscielo.org.zamdpi.com

For example, studies on similar benzothiazole derivatives show absorption maxima ranging from 340 nm to over 400 nm, depending on the specific functional groups and the solvent used. nih.govscielo.org.za The molar extinction coefficient (ε) is also determined to quantify the light-absorbing ability of the compound. nih.gov

Table 2: Representative Experimental and Theoretical UV-Vis Data for Related Benzothiazole Derivatives

| Compound | Solvent | Experimental λmax (nm) | Theoretical λmax (nm) (Method) | Reference |

| A 2-arylbenzothiazole derivative | - | 370 | 342.9 (TD-DFT/B3LYP) | scielo.org.za |

| A silylated benzothiazole dye | Dichloromethane | ~360 | Not Reported | researchgate.net |

| 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid | Dichloromethane | 352 | 315 (TD-DFT/B3LYP) | mdpi.com |

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) has become an indispensable tool for investigating the molecular structure, electronic properties, and reactivity of benzothiazole derivatives. scirp.org Computational studies, often employing the B3LYP functional with basis sets like 6-311G(d,p) or 6-31+G(d,p), provide deep insights that complement experimental findings. scirp.orgmdpi.com For a molecule like this compound, DFT calculations can predict a range of important parameters.

Key applications of DFT in the study of this compound and its analogs include:

Geometry Optimization: Calculation of the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. For 2-arylbenzothiazoles, a key parameter is the inter-ring dihedral angle, which influences the degree of conjugation. mdpi.com

Electronic Properties: Determination of the energies of the Frontier Molecular Orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. proteobiojournal.com A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, identifying nucleophilic (electron-rich, typically colored red) and electrophilic (electron-poor, colored blue) regions of the molecule. This helps predict sites for intermolecular interactions. scirp.orgnih.gov

Spectroscopic Properties: Calculation of theoretical vibrational (IR) and electronic (UV-Vis) spectra. Comparing these calculated spectra with experimental data helps in assigning vibrational modes and electronic transitions. mdpi.commdpi.com

For instance, a DFT study on the closely related 2-(4-methoxyphenyl)benzothiazole (B1662006) provided detailed analysis of its optimized geometry and vibrational frequencies, showing good agreement with experimental data. mdpi.com Such calculations for this compound would elucidate how the additional methoxy group influences its electronic structure and reactivity.

Table 3: Key Parameters from DFT Calculations for Benzothiazole Derivatives

| Parameter | Description | Typical Findings for 2-Arylbenzothiazoles |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Values typically range from -5.5 to -6.5 eV. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Values typically range from -1.5 to -2.5 eV. |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | Smaller gaps indicate higher reactivity. |

| Dipole Moment (µ) | A measure of the molecule's overall polarity. | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Visual map of charge distribution. | Negative potential is often located on nitrogen and oxygen atoms; positive potential on hydrogens. scirp.org |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling via In Silico Analysis

In modern drug discovery, in silico ADMET profiling is performed early in the research process to predict the pharmacokinetic and toxicological properties of a compound, thereby reducing the likelihood of late-stage failures. veterinaria.org For this compound, various computational tools like SwissADME and ProTox-II can be used to generate a comprehensive profile. veterinaria.orgresearchgate.netparssilico.com

These predictive models evaluate several key parameters:

Absorption: Predictions of gastrointestinal (GI) absorption and permeability through biological barriers like the Caco-2 cell line model. nih.gov

Distribution: Calculation of properties like lipophilicity (LogP) and the ability to cross the blood-brain barrier (BBB).

Metabolism: Prediction of interactions with major drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions. researchgate.net

Excretion: Properties related to how the compound is eliminated from the body.

Toxicity: Prediction of various toxicity endpoints, including mutagenicity, carcinogenicity, and acute toxicity (often expressed as an LD50 value). veterinaria.org

Many studies on benzothiazole derivatives show that they generally exhibit good drug-like properties, often complying with Lipinski's Rule of Five, which suggests good oral bioavailability. nih.govresearchgate.net However, specific toxicity predictions and metabolic pathways can vary significantly based on the substitution pattern. For example, some benzothiazoles are predicted to be inhibitors of specific CYP isoforms, while others are not. researchgate.net

Table 4: Representative In Silico ADMET Prediction Profile for a Benzothiazole Derivative

| Parameter | Property Predicted | Predicted Value/Outcome | Significance |

| Pharmacokinetics | Gastrointestinal (GI) Absorption | High | Good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Permeant | No/Yes (Varies) | Indicates potential for CNS activity. | |

| CYP2D6 Inhibitor | Yes/No (Varies) | Potential for drug-drug interactions. | |

| CYP3A4 Inhibitor | No | Low risk of interaction with many common drugs. | |

| Drug-Likeness | Lipinski's Rule of Five | Yes (0 Violations) | Indicates good oral bioavailability potential. nih.gov |

| Bioavailability Score | 0.55 | A standard score for well-behaved oral drugs. | |

| Toxicity | Mutagenicity (AMES test) | Inactive/Active (Varies) | Predicts potential to cause DNA mutations. |

| LD50 (rat, oral) | Class 4 or 5 | Indicates low to moderate acute toxicity. researchgate.net |

(Note: The values in this table are representative based on published data for similar benzothiazole structures and are for illustrative purposes. Specific values for this compound would require a dedicated computational study.)

Future Directions and Therapeutic Potential

Rational Design of Next-Generation Benzothiazole (B30560) Therapeutics

Rational drug design is a systematic approach to developing new medications based on a detailed understanding of molecular interactions and structures. youtube.comslideshare.net For 2-(3,4-dimethoxyphenyl)benzothiazole and its analogues, future design strategies will build upon extensive structure-activity relationship (SAR) studies.

Research has shown that the 2-arylbenzothiazole structure is a critical pharmacophore. nih.gov SAR studies on analogues of 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610) have established that this specific compound represents a "pinnacle of potent activity," with most structural changes leading to a decrease in its in vitro antiproliferative effects. sigmaaldrich.com This highlights the crucial role of the 2-(3,4-dimethoxyphenyl) group and the 5-fluoro substituent for its high potency.

Future rational design efforts will likely focus on several key areas:

Bioisosteric Replacement: One established strategy in drug design is bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to enhance the compound's activity or pharmacokinetic profile. nih.gov For instance, researchers have used the benzothiazole scaffold as a bioisostere for benzoxazole (B165842) to create potent tubulin inhibitors. nih.gov

Modification of Substituents: While the 3,4-dimethoxy and 5-fluoro combination is highly potent, systematic modifications can still yield valuable insights. sigmaaldrich.com Exploring alternative substitutions on both the phenyl ring and the benzothiazole nucleus could lead to compounds with altered selectivity, improved solubility, or different mechanisms of action. ut.ac.irbenthamscience.com For example, introducing hydroxyl groups can confer estrogen receptor binding activity or inhibit epidermal growth factor receptor tyrosine kinase (EGFRTK). aston.ac.uk

Computational Modeling: Molecular modeling techniques are instrumental in predicting how new derivatives will interact with biological targets. aston.ac.ukresearchgate.net By modeling the binding of benzothiazole analogues to targets like the aryl hydrocarbon receptor (AhR), protein kinases, or tubulin, researchers can prioritize the synthesis of compounds with the highest likelihood of success. nih.govaston.ac.ukmdpi.com

Hybrid Molecules: Creating hybrid compounds that combine the benzothiazole scaffold with other pharmacologically active moieties is a promising approach. researchgate.net This strategy aims to develop multi-target agents that can address complex diseases like cancer through various mechanisms simultaneously. researchgate.net

Exploration of Novel Biological Targets and Disease Indications

While the anticancer properties of this compound are well-documented, the versatility of the benzothiazole scaffold suggests potential for a wider range of therapeutic applications. mdpi.comresearchgate.net

Novel Anticancer Targets: The mechanism of action for GW 610 is distinct from earlier 2-(4-aminophenyl)benzothiazoles, which require metabolic activation by the cytochrome P450 enzyme CYP1A1. nih.govsigmaaldrich.com GW 610's activity is not dependent on CYP1A1 induction, pointing towards different or additional biological targets. sigmaaldrich.com Potential targets for benzothiazole derivatives include:

Receptor Tyrosine Kinases (RTKs): Derivatives have shown inhibitory activity against RTKs like EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell growth and angiogenesis. mdpi.comnih.gov

PI3K/Akt/mTOR Pathway: This signaling pathway is often dysregulated in cancer, and some benzothiazoles have been designed to target its components, such as PI3Kβ. nih.govmdpi.com

Tubulin Polymerization: The colchicine (B1669291) binding site on tubulin is a validated target for anticancer drugs, and benzothiazole derivatives incorporating a trimethoxyphenyl scaffold have been developed as potent inhibitors of tubulin polymerization. nih.gov

Topoisomerase II: This enzyme is a well-defined target for cancer therapy, and benzothiazole derivatives have been investigated as potential inhibitors. google.com

Expanded Disease Indications: The therapeutic potential of the this compound scaffold extends beyond oncology.

Neurodegenerative Diseases: Substituted 2-arylbenzothiazoles are being investigated for the non-invasive diagnosis and potential treatment of Alzheimer's disease. nih.govresearchgate.net

Antimicrobial Activity: Benzothiazole derivatives have demonstrated a broad spectrum of activity against bacteria and fungi, including drug-resistant strains. nih.govmdpi.comjocpr.comnih.govjocpr.com This makes them attractive candidates for developing new anti-infective agents.